(2E)-N-(3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Description
(2E)-N-(3-Methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a methoxy-substituted aniline moiety and a 4-propoxyphenyl acrylamide group. This compound’s propoxy and methoxy substituents confer distinct electronic and steric properties, which are critically compared below with structurally analogous compounds.
Properties
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-13-23-17-10-7-15(8-11-17)9-12-19(21)20-16-5-4-6-18(14-16)22-2/h4-12,14H,3,13H2,1-2H3,(H,20,21)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDOFVRTXOMGMA-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(3-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a member of the enamide class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a prop-2-enamide backbone substituted with methoxy and propoxy groups, which are believed to contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related enamide derivatives have shown potent activity against various bacterial strains, suggesting that this compound may also possess similar effects.
| Compound | Microbial Strain | Activity | Reference |
|---|---|---|---|
| 3i | EeAChE | IC50: 0.29 μM | |
| 4-ethoxycinnamic acid | Various | Potent QR inducer |
Antidepressant Potential
The antidepressant properties of related compounds indicate that this compound may also influence neurotransmitter systems. The presence of aromatic substituents is often associated with modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cyclooxygenase and acetylcholinesterase, leading to reduced inflammation and improved neurotransmission.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially affecting serotonin and dopamine levels.
Case Studies and Research Findings
A detailed analysis of related compounds reveals promising findings:
- Antimicrobial Studies : A study showed that derivatives with similar structures had significant antimicrobial activity against resistant strains of bacteria, indicating that modifications in the side chains can enhance efficacy.
- In Vivo Studies : Animal models have demonstrated that certain enamine derivatives can reduce symptoms of depression when administered at specific dosages, supporting the hypothesis that this compound could exhibit similar effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure features:
- 3-Methoxyphenyl group : Electron-donating methoxy substituent at the meta position.
- 4-Propoxyphenyl group : A bulkier alkoxy substituent (propoxy) at the para position.
Key analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of (2E)-N-(3-Methoxyphenyl)-3-(4-Propoxyphenyl)prop-2-enamide and Analogs
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy and propoxy groups are electron-donating, enhancing aromatic ring electron density. Trimethoxy-substituted analogs (e.g., ) increase lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility.
- Hydrogen-Bonding Capacity: Hydroxy-containing derivatives (e.g., ) form stronger hydrogen bonds, influencing crystal packing and solubility. The target compound’s alkoxy groups lack H-bond donors, favoring hydrophobic interactions .
Pharmacological and Physicochemical Implications
Molecular Weight and Lipophilicity :
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
